molecular formula C19H17N3O2 B2869854 propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 868145-83-9

propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2869854
CAS No.: 868145-83-9
M. Wt: 319.364
InChI Key: BKGHLUBSYZITHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic heterocyclic compound featuring a fused indoloquinoxaline core linked to an isopropyl ester group via an acetoxy bridge. The indoloquinoxaline scaffold is notable for its planar aromatic structure, enabling π-π stacking interactions and electronic conjugation, which are critical in both medicinal chemistry and materials science applications . The ester moiety in this compound may influence solubility, metabolic stability, and bioavailability compared to analogues with alternative functional groups .

Properties

IUPAC Name

propan-2-yl 2-indolo[3,2-b]quinoxalin-6-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12(2)24-17(23)11-22-16-10-6-3-7-13(16)18-19(22)21-15-9-5-4-8-14(15)20-18/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHLUBSYZITHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core. This is followed by esterification with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation and metal catalysts, such as ferric trichloride, can enhance reaction rates and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated indoloquinoxalines.

Mechanism of Action

The biological activity of propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death. The compound can also inhibit key enzymes involved in viral replication, making it effective against certain viruses. The molecular targets include DNA polymerase and topoisomerase enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

(a) 1-(6H-Indolo[2,3-b]quinoxalin-6-yl)propan-2-one
  • Structure : Replaces the ester group with a ketone.
  • Synthesis: Reacted 6H-indolo[2,3-b]quinoxaline with chloroacetone in dry toluene and triethylamine under reflux (85% yield) .
  • However, reduced hydrolytic stability may limit its utility in biological systems.
(b) 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-one
  • Structure : Features a phenyl-substituted ketone.
  • Synthesis: Derived from 6H-indolo[2,3-b]quinoxaline and 4-substituted 2-bromophenylethanones in a DMSO–K₂CO₃ system .
  • Properties : The phenyl group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in enzyme targets.
(c) Rabeximod (9-Chloro-N-[2-(dimethylamino)ethyl]-2,3-dimethyl-6H-indolo[2,3-b]quinoxaline-6-acetamide)
  • Structure: Substitutes the ester with a dimethylaminoethyl acetamide group.
  • Applications : A clinical-stage anti-inflammatory agent targeting macrophage differentiation .
  • Advantages : The acetamide group improves water solubility and metabolic stability compared to esters, enhancing pharmacokinetics .
Key Properties
Property Propan-2-yl Ester Rabeximod Hydrazide Derivatives
Molecular Weight (g/mol) ~335.35 (est.) 409.92 291.31 (e.g., )
Solubility Low (lipophilic) Moderate (polar) Moderate
Metabolic Stability Low (ester hydrolysis) High Variable

Biological Activity

Propan-2-yl 2-{6H-indolo[2,3-b]quinoxalin-6-yl}acetate, also known by its CAS number 868145-83-9, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H17N3O2
Molecular Weight319.36 g/mol
SMILESCC(C)OC(Cn1c2ccccc2c2c1nc1ccccc1n2)=O
LogP4.1009
Polar Surface Area39.6 Ų

This compound primarily interacts with DNA through a mechanism known as intercalation . This interaction can disrupt normal cellular processes such as DNA replication and transcription, potentially leading to cell death. Such properties make it a candidate for development as an anticancer agent .

Biological Activity

Research has indicated that derivatives of indolo[2,3-b]quinoxaline compounds exhibit a range of biological activities:

  • Anticancer Activity : Several studies have reported that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, indoloquinoxaline derivatives have been shown to affect signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of various indolo[2,3-b]quinoxaline derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, demonstrating its potential as an anticancer agent .
  • Neuroprotective Properties : In a mouse model of neuroinflammation, this compound was shown to reduce levels of pro-inflammatory cytokines and protect against neuronal cell death induced by oxidative stress . This suggests a dual role in both cancer treatment and neuroprotection.
  • Mechanistic Insights : Research exploring the molecular pathways affected by this compound showed that it modulates key proteins involved in apoptosis and cell cycle regulation, further supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityNotes
EllipticineAnticancerNatural product with similar structure
Indolo[3,2-b]quinoxalineAntiviralKnown for its antiviral properties
Propan-2-yl 2-{9-methylindolo[2,3-b]quinoxalin}Anticancer and neuroprotectiveExhibits similar activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.